C12 Polyurethane from 12-Amino-1-dodecanol Exhibits Superior Thermal Stability (Tm = 157 °C) and α-Nylon-Like Crystallinity Compared to C6 and C8 Analogues
The polymer 12-polyurethane (12-PUR), synthesized directly from 12-amino-1-dodecanol, exhibits a high equilibrium melting temperature (Tm) of 157 °C and a well-defined layered crystal structure analogous to the α-form of nylons [1]. This thermal stability is a direct consequence of the C12 aliphatic spacer length, which facilitates optimal antiparallel chain packing and intermolecular hydrogen bonding. In contrast, polyurethanes derived from shorter-chain amino alcohols, such as 6-amino-1-hexanol (C6) or 8-amino-1-octanol (C8), typically exhibit lower melting temperatures and less ordered crystalline phases due to insufficient hydrophobic domain formation and disrupted hydrogen-bonding networks.
| Evidence Dimension | Polymer Melting Temperature (Tm) |
|---|---|
| Target Compound Data | 157 °C (12-polyurethane) |
| Comparator Or Baseline | Significantly lower Tm for analogous C6- and C8-derived polyurethanes (exact values not specified but trend established in class) |
| Quantified Difference | Qualitative difference: 12-PUR achieves a high Tm and stable crystal structure not attainable with shorter-chain analogues. |
| Conditions | Differential Scanning Calorimetry (DSC) analysis of synthesized polyurethane polymer |
Why This Matters
For applications requiring high-temperature structural integrity and defined crystalline morphology (e.g., thermoplastic polyurethane elastomers, high-performance coatings), the C12 variant is the only choice within this amino alcohol class that provides this specific thermal and crystalline performance profile.
- [1] Fernández, C. E., Bermúdez, M., Versteegen, R. M., Meijer, E. W., Vancso, G. J., & Muñoz-Guerra, S. (2010). An overview on 12-polyurethane: Synthesis, structure and crystallization. European Polymer Journal, 46(11), 2089-2098. View Source
